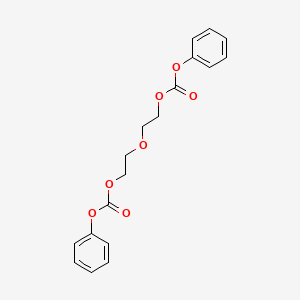
2,3-Diethyl-5,6-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-5,6-dimethylpyrazine is a volatile organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various foods, contributing to their flavor and aroma. This compound, in particular, is noted for its presence in roasted foods and its contribution to the characteristic roasted aroma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Diethyl-5,6-dimethylpyrazine can be synthesized through the Maillard reaction, which involves the reaction between amino acids and reducing sugars under heat. This reaction is responsible for the formation of many flavor compounds in cooked foods .
Industrial Production Methods: Industrial production of this compound typically involves the condensation of 3,4-hexanedione with 1,2-diaminopropane. This method is efficient and yields a high purity product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diethyl-5,6-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the pyrazine ring, affecting its aromatic properties.
Substitution: Substitution reactions, particularly with halogens, can produce a range of substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products:
Applications De Recherche Scientifique
2,3-Diethyl-5,6-dimethylpyrazine has several applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of flavor compounds.
Biology: Research has explored its role in microbial metabolism and its potential as a biomarker for certain metabolic processes.
Medicine: Studies are investigating its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Industry: It is widely used in the food industry as a flavor additive to enhance the roasted aroma in various products
Mécanisme D'action
The mechanism by which 2,3-Diethyl-5,6-dimethylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways:
Aromatic Properties: Its aromatic ring structure allows it to interact with olfactory receptors, contributing to its strong aroma.
Antioxidant Activity: It can scavenge free radicals, reducing oxidative stress in biological systems.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
Comparaison Avec Des Composés Similaires
2,5-Dimethylpyrazine: Found in foods like asparagus and tea, known for its strong aroma.
2,3-Dimethylpyrazine: Common in roasted sesame, contributing to its flavor.
2,3,5,6-Tetramethylpyrazine: Found in fermented cocoa beans, known for its unique aroma
Uniqueness: 2,3-Diethyl-5,6-dimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic properties and makes it particularly valuable in flavor applications. Its presence in roasted foods and its contribution to the roasted aroma set it apart from other pyrazines .
Propriétés
Numéro CAS |
34514-53-9 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2,3-diethyl-5,6-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3 |
Clé InChI |
YAGSHZPMYHTMPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(N=C1CC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)

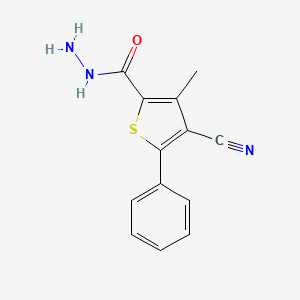
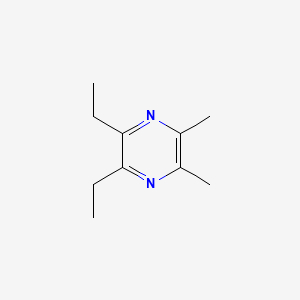
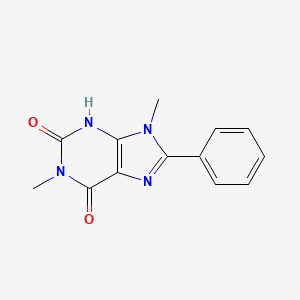

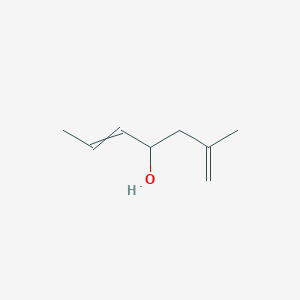

![5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B14156197.png)
![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)
